molecular formula C7H8F2N2O2 B8736731 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B8736731
M. Wt: 190.15 g/mol
InChI Key: YJQZFIRWILVKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H10F2N2O2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its pyrazole ring structure, which is substituted with a difluoromethyl group and a methyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the reaction of 4,4-difluoroacetoacetate with triethyl orthoformate and methyl hydrazine. This reaction sequence forms the pyrazole ring and introduces the difluoromethyl and methyl substituents . The reaction conditions often include the use of a Lewis acid catalyst and a fluoride reagent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a sealed environment to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation . The difluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Uniqueness: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both difluoromethyl and methyl groups on the pyrazole ring provides unique chemical properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-11-3-4(7(12)13-2)5(10-11)6(8)9/h3,6H,1-2H3

InChI Key

YJQZFIRWILVKCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)OC

Origin of Product

United States

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